![molecular formula C9H19NO B2379704 (2-Tert-butyloxolan-2-yl)methanamine CAS No. 2169118-10-7](/img/structure/B2379704.png)
(2-Tert-butyloxolan-2-yl)methanamine
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Description
(2-Tert-butyloxolan-2-yl)methanamine, also known as TBOMA, is a chemical compound that has been used in scientific research for various purposes. This compound has gained attention due to its unique structure and properties, which make it a valuable tool for researchers in the field of chemistry and biochemistry.
Scientific Research Applications
Ambient-Temperature Synthesis
The ambient-temperature synthesis of novel compounds related to (2-Tert-butyloxolan-2-yl)methanamine has been reported, such as the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine 3. This compound was synthesized with a high yield through a condensation reaction, showcasing its potential in organic synthesis and medicinal chemistry (Becerra, Cobo, & Castillo, 2021).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving derivatives of (2-Tert-butyloxolan-2-yl)methanamine have been synthesized for use in cellular imaging and photocytotoxicity in red light. These complexes exhibit potent photocytotoxicity, representing their potential application in cancer therapy (Basu et al., 2014).
Stroke Treatment
Compounds structurally related to (2-Tert-butyloxolan-2-yl)methanamine, such as tetramethylpyrazine nitrones, have been explored for their therapeutic potential in treating stroke. These compounds show potent thrombolytic activity and free radical scavenging power, highlighting their relevance in neurological treatments (Marco-Contelles, 2020).
Asymmetric Synthesis and Catalysis
Derivatives of (2-Tert-butyloxolan-2-yl)methanamine have been used in highly diastereoselective reactions for the synthesis of chiral compounds, which is significant in the field of asymmetric synthesis (Cheng et al., 2007). Additionally, these derivatives have been employed as ligands in asymmetric transfer hydrogenation reactions, offering insights into new strategies for developing high-efficiency chiral catalysts (Tang et al., 2012).
Synthesis of Antifungal Agents
Compounds with structural elements similar to (2-Tert-butyloxolan-2-yl)methanamine have been synthesized for applications as antifungal agents, demonstrating their potential in pharmaceutical chemistry (Gupta et al., 2014).
Novel Schiff Bases and Anticonvulsant Agents
Schiff bases of compounds structurally related to (2-Tert-butyloxolan-2-yl)methanamine have been synthesized and evaluated for anticonvulsant activity, indicating their potential in neuropharmacology (Pandey & Srivastava, 2011).
properties
IUPAC Name |
(2-tert-butyloxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)9(7-10)5-4-6-11-9/h4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKNTDCRBSNGEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCO1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butyloxolan-2-yl)methanamine |
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